1-Methyl-1H-pyrazol-5(4H)-one hydrochloride
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Overview
Description
1-Methyl-1H-pyrazol-5(4H)-one hydrochloride is a chemical compound with the molecular formula C4H7ClN2O It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1H-pyrazol-5(4H)-one hydrochloride typically involves the reaction of 1-methylpyrazole with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrochloride salt. The process can be summarized as follows:
Starting Material: 1-Methylpyrazole
Reagent: Hydrochloric acid (HCl)
Reaction Conditions: The reaction is usually conducted at room temperature with stirring to ensure complete dissolution and reaction of the starting material with the acid.
Product Isolation: The resulting this compound is isolated by evaporation of the solvent and recrystallization from a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1H-pyrazol-5(4H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole compounds.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3,5-dicarboxylic acid derivatives, while reduction may produce 1-methyl-1H-pyrazol-5-amine.
Scientific Research Applications
1-Methyl-1H-pyrazol-5(4H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-1H-pyrazol-5(4H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. For example, it may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-pyrazol-5-ol hydrochloride
- 1-Methyl-1H-pyrazol-3(4H)-one hydrochloride
- 1-Methyl-1H-pyrazol-4(5H)-one hydrochloride
Uniqueness
1-Methyl-1H-pyrazol-5(4H)-one hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt. This gives it distinct chemical and physical properties compared to other pyrazole derivatives. Its unique structure allows it to interact with different molecular targets, making it valuable in various research applications.
Properties
Molecular Formula |
C4H7ClN2O |
---|---|
Molecular Weight |
134.56 g/mol |
IUPAC Name |
2-methyl-4H-pyrazol-3-one;hydrochloride |
InChI |
InChI=1S/C4H6N2O.ClH/c1-6-4(7)2-3-5-6;/h3H,2H2,1H3;1H |
InChI Key |
RHUCPPAVIRXPDM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC=N1.Cl |
Origin of Product |
United States |
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